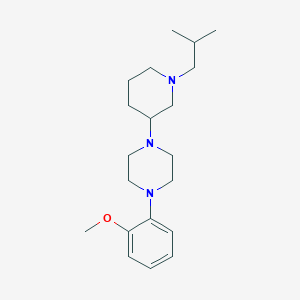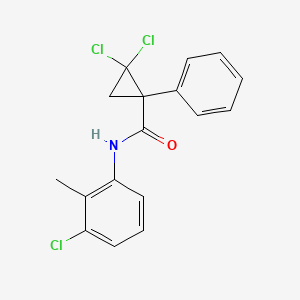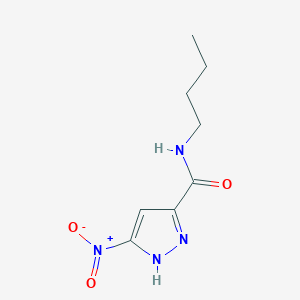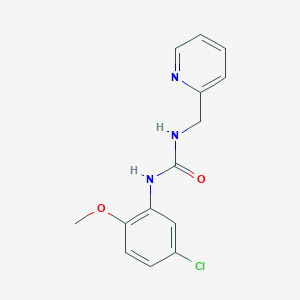
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine, also known as IPP or R-125, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of neuroscience and pharmacology.
作用机制
The exact mechanism of action of 1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. These effects are thought to contribute to this compound's therapeutic potential for neurological disorders.
实验室实验的优点和局限性
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, its high cost and limited availability may pose challenges for researchers.
未来方向
There are several potential future directions for research on 1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective derivatives of this compound that can target specific neurotransmitter systems. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to explore the safety and efficacy of this compound in human clinical trials.
Conclusion
This compound is a promising compound with potential therapeutic applications for various neurological disorders. Its well-characterized pharmacological profile and established synthesis method make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine can be synthesized through various methods, including the reaction between 1-(2-methoxyphenyl)piperazine and isobutyl chloride, or the reaction between 1-(2-methoxyphenyl)piperazine and 3-piperidin-1-ylpropanol. These methods have been optimized to produce high yields of pure this compound.
科学研究应用
1-(1-isobutyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been widely used in scientific research due to its potential as a therapeutic agent for various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(2-methylpropyl)piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-17(2)15-21-10-6-7-18(16-21)22-11-13-23(14-12-22)19-8-4-5-9-20(19)24-3/h4-5,8-9,17-18H,6-7,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRJNUVGJPLLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6028794.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6028797.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6028807.png)


![5-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B6028824.png)

![3-[(4-bromophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide](/img/structure/B6028836.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B6028856.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6028876.png)
